molecular formula C8H9NOS B1288827 2-(2-Isocyanatopropyl)thiophene

2-(2-Isocyanatopropyl)thiophene

Cat. No.: B1288827
M. Wt: 167.23 g/mol
InChI Key: JSCBCQPUPGCGAH-UHFFFAOYSA-N
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Description

2-(2-Isocyanatopropyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with an isocyanatopropyl group at the 2-position. The isocyanate (-NCO) functional group confers high reactivity, enabling applications in polymer synthesis, pharmaceuticals, and materials science. The compound’s reactivity and stability are influenced by the electron-withdrawing nature of the isocyanate group and steric effects from the propyl chain.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-(2-isocyanatopropyl)thiophene

InChI

InChI=1S/C8H9NOS/c1-7(9-6-10)5-8-3-2-4-11-8/h2-4,7H,5H2,1H3

InChI Key

JSCBCQPUPGCGAH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CS1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

  • Thiophene vs. Furan Derivatives: Substitution on thiophene rings (e.g., 2-thiophenecarbonitrile) often results in lower reactivity compared to furan analogs. For instance, arylation of 2-furancarbonitrile yields 24.7%, while 2-thiophenecarbonitrile yields only 12.4% under identical conditions . This disparity arises from thiophene’s higher aromaticity and weaker electron-donating sulfur atom compared to oxygen in furan.
  • Substituent Position: Substituent placement (2- vs. 5-position) significantly affects reactivity. For example, 5-(4-carboxyphenyl)-2-thiophenecarbonitrile (1b) condenses with 4-amino-3-mercaptobenzonitrile to form benzothiazole derivatives, a process sensitive to steric and electronic effects . The 2-position in thiophene is sterically accessible, favoring reactions like cyclization or nucleophilic addition, as seen in malononitrile-derived thiophenes .

Reactivity in Key Reactions

  • Cyclization and Polymerization: Thiophene derivatives with reactive substituents (e.g., acetyl, cyano) undergo cyclization to form fused heterocycles . The isocyanate group in 2-(2-Isocyanatopropyl)thiophene is expected to promote nucleophilic addition or polyurethane formation, diverging from the cyclization pathways of acetyl- or cyano-substituted analogs.
  • Hydrodesulfurization (HDS) Stability :
    In HDS processes, simpler thiophenes (e.g., unsubstituted thiophene) are more reactive than benzothiophene or dibenzothiophene . Substituted thiophenes like this compound may exhibit intermediate reactivity due to steric hindrance from the isocyanatopropyl group, though specific data are lacking.

Data Tables

Table 1: Reactivity Comparison of Thiophene and Furan Derivatives

Compound Substituent Reaction Type Yield (%) Reference
2-Furancarbonitrile 4-Carboxyphenyl Arylation 24.7
2-Thiophenecarbonitrile 4-Carboxyphenyl Arylation 12.4
Malononitrile-derived thiophene Acetyl, cyano Cyclization Not reported

Table 2: Stability in Hydrodesulfurization (HDS)

Compound Type Relative Reactivity Reference
Thiophene High
Benzothiophene Moderate
Dibenzothiophene Low
2-Substituted Thiophenes* Hypothesized intermediate

*Hypothetical ranking based on steric/electronic effects.

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